molecular formula C15H13ClN4O B1458512 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 1427579-92-7

5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No. B1458512
M. Wt: 300.74 g/mol
InChI Key: RZUBZLICSFVJTG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a tetrazole ring, a cyclopropyl group, and a chloronaphthalene group linked by an ether bridge . Tetrazoles are a class of compounds containing a 5-membered ring with four nitrogen atoms, and they’re known for their energetic properties and use in pharmaceuticals . Naphthalene is a polycyclic aromatic hydrocarbon, and the chlorine atom could make the compound more reactive .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrazole ring is likely to be planar due to the sp2 hybridization of the nitrogen atoms, while the naphthalene ring system is also planar . The cyclopropyl group would add some three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to have a relatively high molecular weight due to the presence of multiple ring systems . The presence of a chlorine atom could increase its reactivity .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it shows interesting biological activity, it could be investigated as a potential pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas .

properties

IUPAC Name

5-[(4-chloronaphthalen-1-yl)oxymethyl]-1-cyclopropyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-13-7-8-14(12-4-2-1-3-11(12)13)21-9-15-17-18-19-20(15)10-5-6-10/h1-4,7-8,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBZLICSFVJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)COC3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 3
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 4
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 5
Reactant of Route 5
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 6
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

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